Benpyrine
Overview
Description
Benpyrine is a highly specific and orally active inhibitor of tumor necrosis factor alpha (TNF-α). This compound has shown significant potential in treating TNF-α-mediated inflammatory and autoimmune diseases. It binds tightly to TNF-α and blocks its interaction with TNF receptor 1 (TNFR1), making it a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benpyrine involves a multi-step process starting with the selection of appropriate lead compounds through virtual screening. The lead compound is then subjected to various chemical reactions to optimize its structure and enhance its binding affinity to TNF-α. The key steps include:
Virtual Screening: Using the structure of TNF-α and its known inhibitors, a virtual screening of a large compound library is performed to identify potential lead compounds.
Chemical Synthesis: The identified lead compound undergoes chemical modifications to improve its efficacy and reduce toxicity. .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Batch Synthesis: Large-scale synthesis in batch reactors with precise control over reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benpyrine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups in this compound, potentially altering its binding affinity to TNF-α.
Substitution: Substitution reactions, such as halogenation or nitration, can introduce new functional groups into the this compound molecule, enhancing its pharmacological properties
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different levels of biological activity .
Scientific Research Applications
Benpyrine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of TNF-α and its interactions with other molecules.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate immune responses.
Medicine: Explored as a therapeutic agent for treating inflammatory and autoimmune diseases such as rheumatoid arthritis, psoriasis, and Crohn’s disease.
Industry: Potential applications in the development of new anti-inflammatory drugs and treatments for autoimmune disorders
Mechanism of Action
Benpyrine exerts its effects by directly binding to TNF-α, a pro-inflammatory cytokine. This binding prevents TNF-α from interacting with its receptor, TNFR1, thereby blocking the downstream signaling pathways that lead to inflammation. The key molecular targets and pathways involved include:
TNF-α: The primary target of this compound.
NF-κB Pathway: this compound inhibits the activation of the NF-κB pathway, which is crucial for the expression of pro-inflammatory genes.
IκBα Phosphorylation: this compound reduces the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB/p65 and subsequent gene transcription
Comparison with Similar Compounds
Benpyrine is unique compared to other TNF-α inhibitors due to its high specificity and oral bioavailability. Similar compounds include:
SPD304: Another small-molecule TNF-α inhibitor, but with lower efficacy and higher toxicity.
Sulfasalazine: A drug used to treat inflammatory bowel disease, but with different mechanisms and lower specificity for TNF-α.
Adalimumab: A monoclonal antibody that inhibits TNF-α, but with higher production costs and potential for severe side effects .
This compound stands out due to its potential for oral administration, lower toxicity, and high specificity for TNF-α, making it a promising candidate for further development and clinical use.
Properties
IUPAC Name |
(4S)-1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c23-13-6-12(8-22(13)7-11-4-2-1-3-5-11)21-16-14-15(18-9-17-14)19-10-20-16/h1-5,9-10,12H,6-8H2,(H2,17,18,19,20,21)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWOMAVUXTXEKT-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)NC3=NC=NC4=C3NC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN(C1=O)CC2=CC=CC=C2)NC3=NC=NC4=C3NC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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